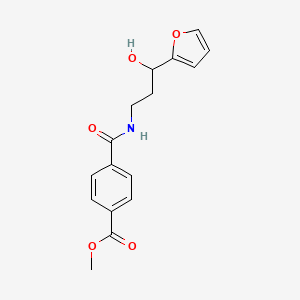

Methyl 4-((3-(furan-2-yl)-3-hydroxypropyl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-((3-(furan-2-yl)-3-hydroxypropyl)carbamoyl)benzoate” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also has a carboxylate ester group (-COOCH3), a carbamoyl group (-CONH2), and a hydroxypropyl group (-CH2-CHOH-CH2-).

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the furan ring. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the furan ring, the ester group, and the carbamoyl group. The furan ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The ester group can participate in reactions such as hydrolysis, reduction, and transesterification. The carbamoyl group can also undergo various reactions, including hydrolysis and reactions with amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors influencing its properties could include its size, shape, functional groups, and the presence of the aromatic furan ring .Scientific Research Applications

Antagonistic Activity Against Human Leukotriene Receptors

One study involves the synthesis of compounds with potent antagonistic activity against human leukotriene B4 BLT1 and/or BLT2 receptors. These compounds, including derivatives of furan, have been prepared and evaluated for their leukotriene B4 (LTB4) antagonistic activity, with some showing potent antagonism against human BLT1 and BLT2 receptors (Ando et al., 2004).

Renewable PET Production

Research into the production of biobased terephthalic acid precursors has identified silica molecular sieves containing framework Lewis acid centers as useful catalysts. These catalysts facilitate Diels–Alder and dehydrative aromatization reactions between ethylene and various renewable furans. This pathway is significant for the production of renewable polyethylene terephthalate (PET) (Pacheco et al., 2015).

Furan Diels-Alder Reaction

Another study explored the unusual furan Diels-Alder reaction involving difluorinated alkenoate and furan, demonstrating a highly polar transition state stabilized by a tin(IV) catalyst. This research offers insights into the reaction mechanism and the effect of fluorination on the reactivity of dienophiles with furan (Griffith et al., 2006).

Inhibition of Adipogenic Differentiation

A study on benzo[b]furan derivatives from the traditional Chinese medicine Danshen found that certain derivatives can inhibit adipocyte differentiation and the induction of adipokines visfatin and resistin in adipocytes. This finding suggests potential applications in managing obesity-associated inflammatory and metabolic diseases (Sung et al., 2010).

Biobased Polyester Synthesis

Research into biobased polyesters has identified 2,5-bis(hydroxymethyl)furan as a valuable biobased rigid diol for polyester synthesis, comparable to aromatic monomers. Enzymatic polymerization of this diol with various diacid ethyl esters has led to the successful synthesis of novel furan polyesters, showcasing the potential of furans in sustainable material production (Jiang et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

methyl 4-[[3-(furan-2-yl)-3-hydroxypropyl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5/c1-21-16(20)12-6-4-11(5-7-12)15(19)17-9-8-13(18)14-3-2-10-22-14/h2-7,10,13,18H,8-9H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIARSKWRULASOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-methyl-4-nitro-N'-[(4-oxo-1-phenyl-1,4-dihydro-3-pyridazinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B2768419.png)

![1-[(2S,3As,7aS)-2-(hydroxymethyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-2-chloroethanone](/img/structure/B2768421.png)

![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2768422.png)

![4-Methylbenzo[d]thiazol-6-aMine](/img/structure/B2768430.png)

![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2768432.png)

![Ethyl 4-[3-methyl-2,6-dioxo-7-(2-pyrimidin-2-ylsulfanylethyl)purin-8-yl]piperazine-1-carboxylate](/img/structure/B2768433.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2768439.png)

![2-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2768440.png)